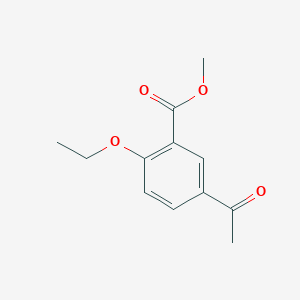Methyl 5-acetyl-2-ethoxybenzoate
CAS No.: 76310-74-2
Cat. No.: VC8135491
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76310-74-2 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | methyl 5-acetyl-2-ethoxybenzoate |
| Standard InChI | InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | LZBJJCPKZLIKDB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Methyl 5-acetyl-2-ethoxybenzoate is systematically named according to IUPAC guidelines as methyl 5-acetyl-2-ethoxybenzoate, reflecting the positions of its functional groups on the benzene ring . The ethoxy group (-OCHCH) occupies the 2-position, while the acetyl moiety (-COCH) is located at the 5-position. The compound’s molecular formula, , corresponds to a molecular weight of 222.24 g/mol . Synonyms include 5-acetyl-2-ethoxybenzoic acid methyl ester and methyl 2-ethoxy-5-acetylbenzoate, with regulatory identifiers such as EINECS 254-721-2 and UNII 6US6NQJ3TQ .
Structural Comparison to Analogous Compounds
The ethoxy substituent distinguishes this compound from its methoxy counterpart, methyl 5-acetyl-2-methoxybenzoate (CAS RN: 39971-36-3), which has a shorter alkoxy chain . This structural variation influences physicochemical properties such as solubility and boiling point. For instance, the ethoxy group’s larger size enhances lipophilicity compared to methoxy derivatives, a critical factor in pharmacokinetic applications .
Structural Characteristics and Molecular Properties
The compound’s structure features a benzene ring substituted with three functional groups: an ester (-COOCH), an acetyl (-COCH), and an ethoxy (-OCHCH) group. This arrangement is confirmed by spectroscopic data, including NMR and IR spectroscopy, which are consistent with related benzoate esters .
Key Spectral Signatures
-
IR Spectroscopy: Strong absorption bands at approximately 1720 cm (ester C=O stretch) and 1660 cm (acetyl C=O stretch) .
-
NMR: Signals at δ 1.4 ppm (triplet, -OCHCH), δ 3.8–4.1 ppm (quartet, -OCHCH), and δ 2.6 ppm (singlet, acetyl -CH) .
The planar geometry of the benzene ring and the electron-withdrawing effects of the acetyl and ester groups contribute to the compound’s stability and reactivity in electrophilic substitution reactions .
Synthesis and Manufacturing Processes
Primary Synthesis Route
The synthesis of methyl 5-acetyl-2-ethoxybenzoate typically involves a two-step process:
-
Ethoxylation of 5-Acetyl-2-hydroxybenzoic Acid:
The hydroxy group at the 2-position is alkylated using ethyl bromide or ethyl chloride in the presence of a base (e.g., KCO) and a polar aprotic solvent such as dimethylformamide (DMF) . -
Esterification:
The resulting 5-acetyl-2-ethoxybenzoic acid is esterified with methanol under acidic conditions (e.g., HSO) to yield the final product :
Optimization and Yield
Industrial-scale production achieves yields exceeding 85% by employing controlled reaction temperatures (40–65°C) and catalytic agents . For example, a patented method for analogous compounds uses DMF as a solvent and N-chlorosuccinimide (NCS) for halogenation, suggesting adaptable protocols for ethoxy derivatives .
Physicochemical Properties and Analytical Methods
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.24 g/mol | |
| Density | 1.2 ± 0.1 g/cm | |
| Melting Point | 62–64°C (lit.) | |
| Boiling Point | 345.4 ± 27.0°C | |
| LogP (Partition Coefficient) | 1.38 |
The compound’s moderate logP value indicates balanced lipophilicity, suitable for penetrating biological membranes in drug delivery systems .
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water:phosphoric acid, 50:50:0.1) achieves >99% purity .
-
Mass Spectrometry: Molecular ion peak at m/z 222.24 ([M+H]) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Methyl 5-acetyl-2-ethoxybenzoate is a precursor in synthesizing β-adrenergic receptor agonists, such as salmeterol, where its acetyl group facilitates metabolic stability . The ethoxy moiety enhances binding affinity to target receptors compared to methoxy analogs .
Material Science
The compound’s ester and ketone functionalities make it a candidate for polymer cross-linking agents, improving thermal stability in resins and coatings .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Irritation | Category 2A (H319) |
| Respiratory Irritation | Category 3 (H335) |
Handling requires personal protective equipment (PPE), including gloves and goggles, to prevent contact with skin or eyes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume